N-[2-[2-(4-chloro-3-ethylphenoxy)ethoxy]ethyl]butan-1-amine;oxalic acid
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Overview
Description
N-[2-[2-(4-chloro-3-ethylphenoxy)ethoxy]ethyl]butan-1-amine;oxalic acid is a complex organic compound with a molecular formula of C16H27ClNO2. This compound is known for its unique structure, which includes a chloro-ethylphenoxy group and an ethoxyethyl chain. It is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[2-(4-chloro-3-ethylphenoxy)ethoxy]ethyl]butan-1-amine typically involves multiple steps. One common method includes the reaction of 4-chloro-3-ethylphenol with ethylene oxide to form 2-(4-chloro-3-ethylphenoxy)ethanol. This intermediate is then reacted with 2-chloroethylamine to produce N-[2-(4-chloro-3-ethylphenoxy)ethyl]ethanolamine. Finally, this compound undergoes a reaction with butylamine to yield the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as distillation, crystallization, and purification to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-[2-(4-chloro-3-ethylphenoxy)ethoxy]ethyl]butan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of ethers or other substituted derivatives.
Scientific Research Applications
N-[2-[2-(4-chloro-3-ethylphenoxy)ethoxy]ethyl]butan-1-amine is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies related to enzyme inhibition and receptor binding.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-[2-(4-chloro-3-ethylphenoxy)ethoxy]ethyl]butan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
- N-[2-[2-(4-chloro-3-ethylphenoxy)ethoxy]ethyl]-2-butanamine
- N-allyl-N-[2-(4-chloro-3-ethylphenoxy)ethyl]amine
Uniqueness
N-[2-[2-(4-chloro-3-ethylphenoxy)ethoxy]ethyl]butan-1-amine stands out due to its specific structural features, such as the combination of a chloro-ethylphenoxy group and an ethoxyethyl chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
N-[2-[2-(4-chloro-3-ethylphenoxy)ethoxy]ethyl]butan-1-amine;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26ClNO2.C2H2O4/c1-3-5-8-18-9-10-19-11-12-20-15-6-7-16(17)14(4-2)13-15;3-1(4)2(5)6/h6-7,13,18H,3-5,8-12H2,1-2H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKNMZFMBYRGTPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCOCCOC1=CC(=C(C=C1)Cl)CC.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28ClNO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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